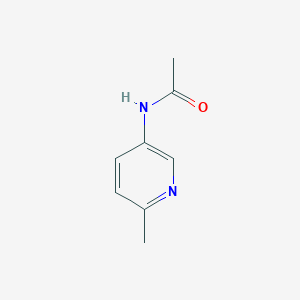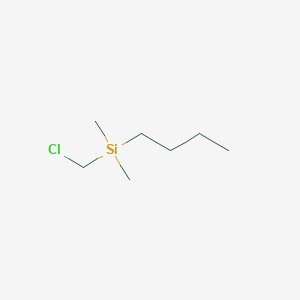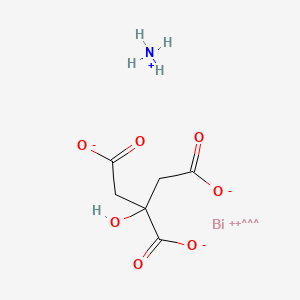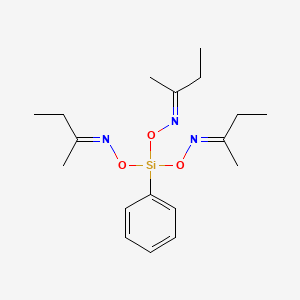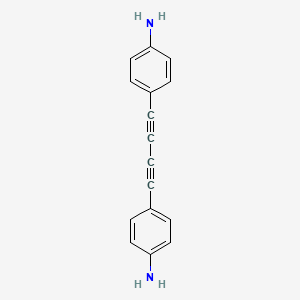
1,4-Bis(4-aminophenyl)-1,3-butadiyne
Vue d'ensemble
Description
“1,4-Bis(4-aminophenyl)-1,3-butadiyne” is a chemical compound that is often used as a precursor for the synthesis of polyimides . It is also known as “1,4-Bis(diphenylamino)benzene” and has the empirical formula C30H24N2 .
Synthesis Analysis
The synthesis of “this compound” involves a two-step process. The first step is a nucleophilic displacement of tert-butylhydroquinone with p-chloronitrobenzene in the presence of K2CO3, followed by catalytic reduction .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of two phenyl groups attached to a butadiyne core via amino linkages .Chemical Reactions Analysis
“this compound” is used as a monomer with various aromatic tetracarboxylic dianhydrides to synthesize polyimides . This involves a conventional two-step procedure that includes ring-opening polyaddition in a polar solvent such as N,N-dimethylacetamide (DMAc) to give poly(amic acid)s, followed by cyclodehydration to polyimides .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and its derivatives are characterized by high thermal stability, good solubility in a wide range of organic solvents, and high glass transition temperatures .Applications De Recherche Scientifique
Photocatalysis and Covalent Organic Frameworks (COFs)
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: has garnered attention in the realm of photocatalysis. Specifically, it is a building block for covalent organic frameworks (COFs), which are crystalline porous materials with well-defined structures. Here’s why COFs are significant:
- Photocatalytic Activity : Researchers have explored the photocatalytic performance of COFs, including hydrogen evolution , CO₂ conversion , and degradation of environmental contaminants .
Organic Transistors and Optoelectronic Devices
The dialkynyl motif in 4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline has led to the development of π-conjugated polymers for organic transistors and optoelectronic devices. These devices include organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) . The compound’s physicochemical properties, studied through optical spectroscopy and cyclic voltammetry, contribute to its performance in these applications .
Functional Materials Synthesis
Researchers have synthesized functional materials using 4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline . For instance, it serves as a precursor for the introduction of butadiyne motifs into organic and organometallic structures. These materials find applications in diverse areas, including catalysis and materials science .
Simulation and Visualization Tools
The compound’s properties have been explored using computational tools such as Amber , GROMACS , Avogadro , and VMD . These programs allow researchers to create impressive visualizations and simulate its behavior .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[4-(4-aminophenyl)buta-1,3-diynyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H,17-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKIEAUPICVIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)
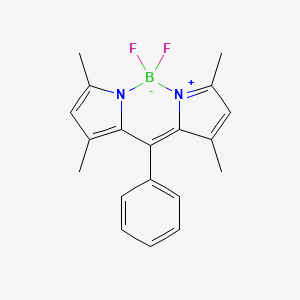


![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine]ruthenium(II)](/img/structure/B3069220.png)
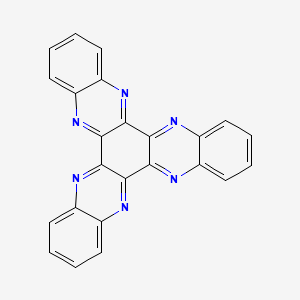
![[6-[4-[4-(4-Prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoyl]oxybenzoate](/img/structure/B3069248.png)
![Benzo[1,2-b:3,4-b':5,6-b'']trithiophene-2,5,8-tricarbaldehyde](/img/structure/B3069250.png)

